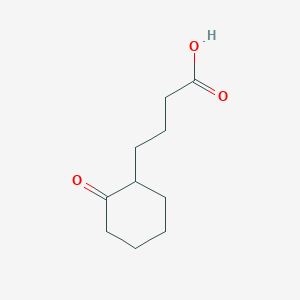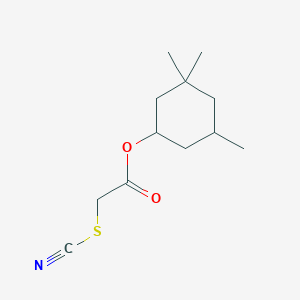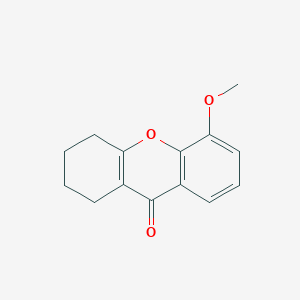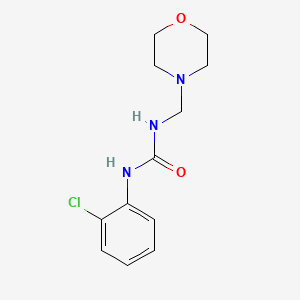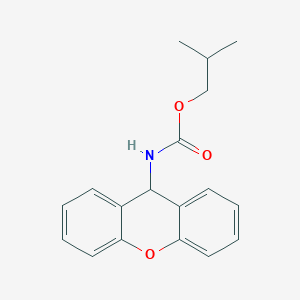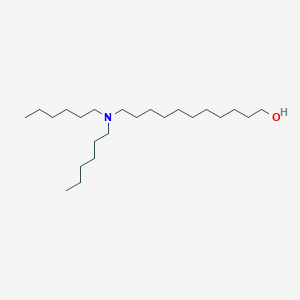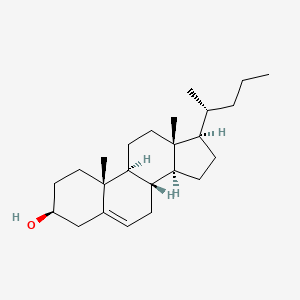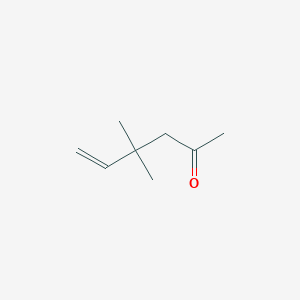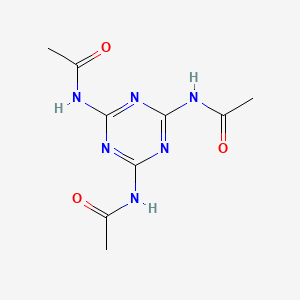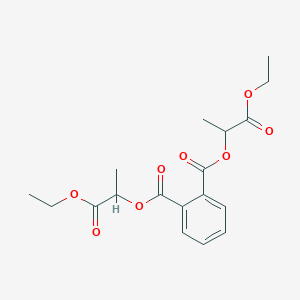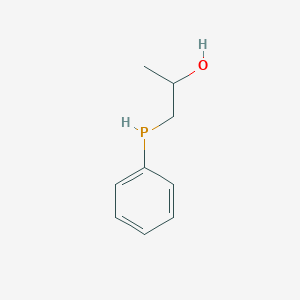
1-(Phenylphosphanyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylphosphanyl)propan-2-ol is an organophosphorus compound that features a phenyl group attached to a phosphanyl group, which is further connected to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylphosphanyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylphosphanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the propan-2-ol moiety can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides (e.g., HCl, HBr) and sulfonates (e.g., tosyl chloride) in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
Scientific Research Applications
1-(Phenylphosphanyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Phenylphosphanyl)propan-2-ol exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phenylphosphanyl group can donate electron density to metal ions, stabilizing various oxidation states and facilitating catalytic transformations. The propan-2-ol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
1-(Phenylphosphanyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
1-(Phenylphosphanyl)butan-2-ol: Similar structure but with a butan-2-ol moiety.
Diphenylphosphine: Lacks the hydroxyl group but contains two phenyl groups attached to the phosphorus atom.
Uniqueness: 1-(Phenylphosphanyl)propan-2-ol is unique due to the presence of both a phenylphosphanyl group and a propan-2-ol moiety. This combination allows for versatile reactivity and the ability to form stable complexes with various metal ions, making it valuable in catalysis and other applications.
Properties
CAS No. |
2328-18-9 |
|---|---|
Molecular Formula |
C9H13OP |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
1-phenylphosphanylpropan-2-ol |
InChI |
InChI=1S/C9H13OP/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
InChI Key |
MIQZBDOWIXINMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CPC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

